molecular formula C8H8ClNO B1360146 4-chloro-N-methylbenzamide CAS No. 6873-44-5

4-chloro-N-methylbenzamide

Cat. No. B1360146
CAS RN: 6873-44-5
M. Wt: 169.61 g/mol
InChI Key: DYDRCANRNSAYJA-UHFFFAOYSA-N
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Scientific Research Applications

  • Crystallography

  • Pharmaceutical Research

    • 4-chloro-N-methylbenzamide could potentially be used in pharmaceutical research .
    • It is a potent PDE10A (phosphodiesterase with a remarkable localization as the protein is abundant only in brain tissue) inhibitor .
    • This suggests that it could be used in the development of drugs targeting PDE10A, which could have applications in the treatment of certain neurological disorders .
  • Pesticide Development

    • 4-chloro-N-methylbenzamide could potentially be used in the development of pesticides .
    • It has been mentioned in a patent related to the synthesis of compounds acting on insect nicotinic acetylcholine receptors .
    • These compounds could potentially be used in the development of new insecticides .
  • Chemical Synthesis

    • 4-chloro-N-methylbenzamide could potentially be used in chemical synthesis .
    • It could serve as a building block in the synthesis of more complex chemical compounds .
    • The specific methods of application and outcomes would depend on the particular synthesis process and the desired end product .
  • Material Science

    • In the field of material science, 4-chloro-N-methylbenzamide could potentially be used in the development of new materials .
    • Its properties could influence the characteristics of the resulting material, such as its mechanical strength, thermal stability, or chemical resistance .
    • The specific methods of application and outcomes would depend on the particular material being developed and the desired properties .
  • Environmental Science

    • 4-chloro-N-methylbenzamide could potentially be used in environmental science research .
    • For example, it could be used in studies investigating the environmental fate and transport of similar organic compounds .
    • The specific methods of application and outcomes would depend on the particular research question and experimental design .

Safety And Hazards

Future Directions

As of now, there is limited information available on the future directions of 4-chloro-N-methylbenzamide. However, given its structural similarity to N-Methylbenzamide, which is a potent PDE10A inhibitor5, it could potentially be explored for similar applications in the future.


Please note that while I strive to provide accurate information, it’s always a good idea to consult a professional or refer to primary literature for more detailed and up-to-date information.


properties

IUPAC Name

4-chloro-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8ClNO/c1-10-8(11)6-2-4-7(9)5-3-6/h2-5H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYDRCANRNSAYJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90218859
Record name Benzamide, 4-chloro-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90218859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N-methylbenzamide

CAS RN

6873-44-5
Record name Benzamide, 4-chloro-N-methyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006873445
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6873-44-5
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406901
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzamide, 4-chloro-N-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90218859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a 0° C. solution of the 4-chlorobenzoyl chloride (4.50 g) in dichloromethane (10 mL) was added an 8M solution of methylamine in ethanol dropwise. The solution was stirred for 16 h and then evaporated to dryness. The residue was diluted with saturated sodium bicarbonate solution (10 mL) and extracted three times with ethyl acetate (3×20 mL), the organics washed with brine (10 mL), dried (MgSO4) and concentrated in vacuo to afford the sub-title compound as a white solid (4.33 g; 97%): 1H NMR (400 MHz, CDCl3) δ 3.00 (3H, s), 7.40 (1H, brs) 7.40 (1H, d), 7.70 (1H, d).
Quantity
4.5 g
Type
reactant
Reaction Step One
[Compound]
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solution
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10 mL
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Yield
97%

Synthesis routes and methods II

Procedure details

The starting material is prepared as follows: To a mixture of 1250 ml of a 40% aqueous solution of methylamine and 1250 ml of methylene chloride, cooled in an ice bath, is added with stirring a solution of 500 g of 4-chlorobenzoyl chloride in 625 ml of methylene chloride. After the addition (50 minutes), the mixture is stirred for an additional 2 hours. The white precipitate is filtered off and air dried and the methylene chloride layer of the filtrate is dried and evaporated to give the crude 4-chloro-N-methyl-benzamide, which, after crystallization from 1200 ml of methanol, melts at 158°-161°; an additional amount of the product is recovered from the mother liquor, m.p. 158°-160°.
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
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1250 mL
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solvent
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Quantity
500 g
Type
reactant
Reaction Step Two
Quantity
625 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
58
Citations
D Ross, PB Farmer, A Gescher, JA Hickman… - Biochemical …, 1983 - Elsevier
… ) compounds were also found as metabolites of 4-chloro-N-methylbenzamide … by the characterization of N-methylols during the metabolism in vitro of 4-chloro-N-methylbenzamide …
Number of citations: 32 www.sciencedirect.com
J Yuan, YJ Liu - Acta Crystallographica Section E: Structure Reports …, 2012 - scripts.iucr.org
There are two molecules in the asymmetric unit of the title compound, C8H8ClNO, which are linked in the crystal structure via N—H⋯O hydrogen bonds into chains along the b axis. C—…
Number of citations: 11 scripts.iucr.org
S Qian, J Cao, Y Yan, M Sun, H Zhu, Y Hu, Q He… - Molecular and cellular …, 2010 - Springer
… Here, SMT-A07, (N-(2-(1H-indazol-3-yl)-1H-pyrrolo[3,2-b]pyridin-5-yl)-4-chloro-N-methylbenzamide), was a new compound that connected a modified indol group onto 3-(Indol-2-yl) …
Number of citations: 52 link.springer.com
H Zhu, B Wang, X Zhang, L Xiong, S Yu, Z Li - Chemical Research in …, 2014 - Springer
… 2,2′-(Diazene-1,2-diyl)bis(4-chloro-N-methylbenzamide) (14): white solid, yield 45.2%, mp 237―238 C. IR, ߥ෤/cm–1: 3280, 3252(s, N―H), 1637(vs, C=O), 1604, 1568, 1481(s, Ar), …
Number of citations: 8 link.springer.com
JY Wang, AE Strom, JF Hartwig - Journal of the American …, 2018 - ACS Publications
… ipso to chlorine for the oxidative addition of 4-chloro-N-methylbenzamide to complex 4 (Scheme 8)… 4-Chloro-N-methylbenzamide was chosen as the substrate in this study for its ease of …
Number of citations: 53 pubs.acs.org
JW Barnett, CJ O'Conner - Australian Journal of Chemistry, 1973 - CSIRO Publishing
The Bunnett-Olsen linear free relationship1 has been used to determine the thermodynamic basicity constants, KBH+, of 22 amides, 8 phenylureas, and 9 nitroanilines. These values …
Number of citations: 6 www.publish.csiro.au
JW Barnett, CJ O'Connor - Journal of the Chemical Society, Perkin …, 1973 - pubs.rsc.org
The basicity constants KBH+ of six 4-chlorobenzamides, four 4-methoxybenzamides, ten Nt-butylbenzamides, 3-bromo N-methylbenzamide, phenylurea, and seven substituted …
Number of citations: 5 pubs.rsc.org
SL Poe, MA Cummings, MP Haaf… - Angewandte …, 2006 - Wiley Online Library
… The final microfluidic reaction we studied was the conversion of 4-chlorobenzoyl chloride (6) and methylamine (7) into 4-chloro-N-methylbenzamide (8; Scheme 3). This highly …
Number of citations: 191 onlinelibrary.wiley.com
X Deng, N Wang, L Meng, S Zhou, J Huang, J Xing… - Bioorganic …, 2020 - Elsevier
… Our efforts culminated in the discovery of (R)-3-((4-(3-aminopiperidin-1-yl)-3-(but-2-yn-1-yl)-2,6-dioxo-3,6-dihydropyrimidin-1(2H)-yl)methyl)-4-chloro-N-methylbenzamide (compound …
Number of citations: 7 www.sciencedirect.com
TD Ashton, MG Dans, P Favuzza, A Ngo… - Journal of Medicinal …, 2023 - ACS Publications
There is an urgent need to populate the antimalarial clinical portfolio with new candidates because of resistance against frontline antimalarials. To discover new antimalarial chemotypes…
Number of citations: 2 pubs.acs.org

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